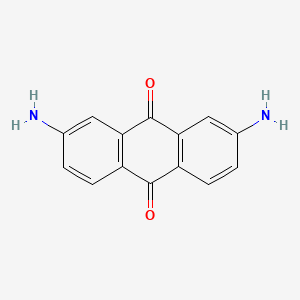

2,7-Diaminoanthraquinone

Vue d'ensemble

Description

La 2,7-diaminoanthraquinone est un composé organique appartenant à la famille des anthraquinones. Les anthraquinones sont connues pour leurs couleurs vives et sont souvent utilisées comme colorants. La this compound, en particulier, possède deux groupes amino attachés à la structure de l'anthraquinone, ce qui influence considérablement ses propriétés chimiques et ses applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 2,7-diaminoanthraquinone implique généralement la nitration de l'anthraquinone suivie d'une réduction. Le processus de nitration introduit des groupes nitro aux positions 2 et 7 de la molécule d'anthraquinone. Ceci est suivi d'une étape de réduction, où les groupes nitro sont convertis en groupes amino, conduisant à la this compound .

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et une pureté optimale. L'utilisation de catalyseurs et des températures de réaction optimisées sont des pratiques courantes pour améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Condensation Reactions with Aldehydes

2,7-DAAQ undergoes condensation with aldehydes to form fused heterocyclic systems. For example:

-

Reaction with hexanal in polyethylene glycol (PEG-400) solvent and protic acid catalyst (PTA) at 80°C yields anthraimidazolediones via a C–C bond-forming cascade (Fig. 1a).

-

Under nitrogen, this reaction diverges to produce 2,3-dipentylnaphtho[2,3-f]quinoxaline-7,12(1H,4H)-dione via 6π electrocyclization and proton shifts (Fig. 1b) .

Key Data:

| Aldehyde | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Hexanal | PTA | PEG-400, 80°C, aerobic | Anthraimidazoledione | 75–97% |

| Hexanal | PTA | PEG-400, 80°C, N₂ | Naphthoquinoxalinedione | ~33% |

Bromination and Halogenation

Electrophilic bromination occurs selectively at the 4- and 8-positions of 2,7-DAAQ derivatives. For instance:

-

Bromination with N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine atoms, enabling further functionalization (e.g., Sonogashira coupling) .

Mechanistic Insight:

-

The amino groups at positions 2 and 7 direct bromination to the para positions (4 and 8) due to their electron-donating nature .

Sonogashira Coupling and Cross-Coupling Reactions

The brominated derivatives of 2,7-DAAQ participate in Pd-catalyzed cross-coupling reactions :

-

Sonogashira coupling with iodobenzene and Pd(PPh₃)₂Cl₂ in THF/triethylamine yields π-extended anthraquinone-acetylene hybrids (Fig. 2) .

Key Conditions:

Oxidation and Reduction Processes

The anthraquinone core undergoes redox transformations:

-

Oxidation : Under aerobic conditions, the quinone moiety stabilizes radical intermediates, facilitating tandem oxidation-condensation pathways .

-

Reduction : Sodium borohydride reduces the quinone to hydroquinone, altering electronic properties for applications in electrochemistry.

Electrochemical Data:

| Process | Electrolyte | Specific Capacitance | Stability (Cycles) |

|---|---|---|---|

| Oxidation | H₂SO₄ (1M) | 332 F g⁻¹ at 1 A g⁻¹ | 81.8% retention after 5,000 cycles |

Electrocyclization and Tandem Reactions

Under inert atmospheres, 2,7-DAAQ derivatives undergo 6π electrocyclization followed by proton shifts to form polycyclic quinoxalines. This pathway is critical for synthesizing fused heteroaromatic systems .

Functional Group Transformations

The amino groups participate in:

Applications De Recherche Scientifique

Chemistry

- Precursor for Synthesis : DAAQ serves as a precursor for synthesizing other anthraquinone derivatives. Its reactivity allows for the development of new compounds with tailored properties for specific applications.

Biology

- Anticancer Properties : Research indicates that DAAQ exhibits potential biological activities, particularly in inhibiting cancer cell proliferation. Studies have shown that DAAQ can intercalate into DNA, disrupting its function and leading to cell death. This mechanism is crucial in developing anticancer drugs .

- Telomerase Inhibition : Certain derivatives of DAAQ have been evaluated for their inhibitory effects on telomerase activity, which is often upregulated in cancer cells. For instance, compounds linked to DAAQ have shown selective inhibition of telomerase activity in specific studies .

Medicine

- Drug Development : Ongoing research explores DAAQ's potential in drug development, particularly as an enzyme inhibitor. Its ability to form hydrogen bonds with biological molecules enhances its binding affinity and specificity.

- G-Quadruplex Stabilization : DAAQ derivatives have demonstrated the ability to stabilize G-quadruplex structures in DNA, which are associated with oncogene regulation. This property positions them as promising candidates for novel anticancer therapies .

Industry

- Dyes and Pigments : Due to its vibrant color and stability, DAAQ is widely used in producing dyes and pigments. Its applications extend to textiles and coatings where color fastness is essential .

- Electrochemical Applications : DAAQ has been incorporated into electroactive materials, including dendrimers and supercapacitors, due to its favorable redox properties .

Case Study 1: Anticancer Activity

A study evaluated various diaminoanthraquinone-linked compounds for their effects on telomerase inhibition and cancer cell proliferation. It was found that specific derivatives exhibited selective inhibition of telomerase activity while having a minimal effect on normal cell growth, indicating their potential as targeted cancer therapies .

Case Study 2: G-Quadruplex Interaction

Research demonstrated that certain DAAQ derivatives bind effectively to G-quadruplex DNA structures. This binding was associated with increased thermal stability of the DNA complex and induced oxidative stress in cancer cells, highlighting their therapeutic potential against malignancies .

Mécanisme D'action

The mechanism of action of 2,7-diaminoanthraquinone involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the amino groups can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Composés similaires

2,6-Diaminoanthraquinone : Structure similaire mais avec des groupes amino aux positions 2 et 6.

1,4-Diaminoanthraquinone : Un autre isomère avec des groupes amino aux positions 1 et 4.

1,5-Diaminoanthraquinone : Possède des groupes amino aux positions 1 et 5.

Unicité

La 2,7-diaminoanthraquinone est unique en raison du positionnement spécifique de ses groupes amino, ce qui influence sa réactivité chimique et son activité biologique. Ce positionnement permet des interactions uniques avec les cibles biologiques, ce qui en fait un composé précieux dans la recherche et les applications industrielles .

Activité Biologique

Overview

2,7-Diaminoanthraquinone (DAAQ) is an organic compound belonging to the anthraquinone family, characterized by its two amino groups at the 2 and 7 positions. This structural configuration significantly influences its biological activity, particularly in the fields of oncology and photodynamic therapy. Research has shown that DAAQ exhibits various biological properties, including anticancer effects, enzyme inhibition, and reactive oxygen species generation.

The biological activity of DAAQ is primarily attributed to its ability to intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells. The amino groups facilitate hydrogen bonding with biological molecules, enhancing binding affinity. DAAQ also acts as a photosensitizer in photodynamic therapy (PDT), generating reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .

Anticancer Properties

Numerous studies have investigated the cytotoxic effects of DAAQ against various cancer cell lines. For instance:

- Cell Lines Tested :

- Rat glioma C6 cells

- Human hepatoma G2 cells

- 2.2.15 cells

In vitro studies demonstrated that DAAQ derivatives exhibited significant cytotoxicity, with structure-activity relationships indicating that specific substitutions on the anthraquinone structure enhance anticancer properties .

Case Studies

-

Cytotoxicity Assessment :

A study synthesized several DAAQ derivatives and evaluated their cytotoxic effects on glioma and hepatoma cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in cancer treatment . -

Photodynamic Therapy :

Research utilizing EPR spectroscopy highlighted the efficacy of DAAQ in PDT. The compound was shown to generate singlet oxygen upon light exposure, which is crucial for inducing apoptosis in cancer cells. The study found that DAAQ's singlet oxygen quantum yield was comparable to other known photosensitizers .

Comparative Analysis with Other Anthraquinones

DAAQ's unique positioning of amino groups distinguishes it from other anthraquinones such as 1,5-diaminoanthraquinone and 2,6-diaminoanthraquinone. This structural difference impacts its reactivity and biological interactions:

| Compound | Position of Amino Groups | Notable Activity |

|---|---|---|

| This compound | 2 and 7 | High cytotoxicity; effective PDT |

| 1,5-Diaminoanthraquinone | 1 and 5 | Moderate cytotoxicity; potential PDT |

| 2,6-Diaminoanthraquinone | 2 and 6 | Lower activity compared to DAAQ |

Research Findings

Recent investigations have focused on the photodynamic properties of anthraquinones, including DAAQ. A study highlighted that electron-donating substituents at specific positions enhance singlet oxygen production, making these compounds suitable candidates for PDT applications . Additionally, findings suggest that DAAQ may inhibit telomerase activity, a key factor in cancer cell proliferation .

Propriétés

IUPAC Name |

2,7-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNHYKBXQOSFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209235 | |

| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-44-7 | |

| Record name | 2,7-Diamino-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone, 2,7-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2,7-diamino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.